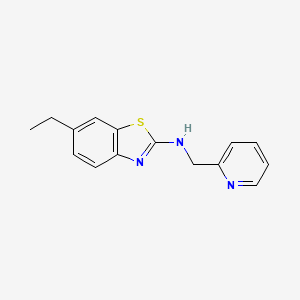

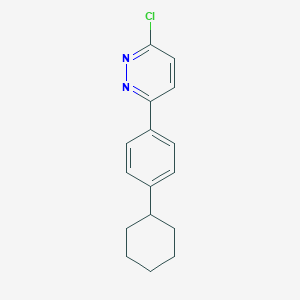

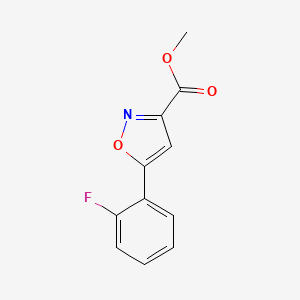

![molecular formula C10H12N2O B1415447 (7-Ethylimidazo[1,2-a]pyridin-2-yl)-methanol CAS No. 1648841-48-8](/img/structure/B1415447.png)

(7-Ethylimidazo[1,2-a]pyridin-2-yl)-methanol

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of compounds that have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . The exact structure would depend on the specific substituents attached to the ring.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the specific compound. For example, the compound [2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine has a molecular weight of 262.18 .

Aplicaciones Científicas De Investigación

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are synthesized through a solvent- and catalyst-free method under microwave irradiation, which is a clean, high-yielding, and environmentally benign process . This compound serves as a key intermediate in the synthesis of various imidazo[1,2-a]pyridine derivatives.

Medicinal Chemistry

In medicinal chemistry, imidazo[1,2-a]pyridines exhibit a wide range of bioactivities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The compound could potentially be used to develop new therapeutic agents with these activities.

Cyclin-dependent Kinase Inhibitors

This class of compounds has been identified as cyclin-dependent kinase (CDK) inhibitors, which are crucial in the regulation of cell cycle and are targets for cancer therapy .

Calcium Channel Blockers

Imidazo[1,2-a]pyridines also act as calcium channel blockers, which have applications in treating cardiovascular diseases by affecting the movement of calcium in the heart and blood vessels .

GABA A Receptor Modulators

The compound is known to modulate GABA A receptors, which are implicated in various neurological disorders, thus providing a pathway for the treatment of such conditions .

Organic Synthesis and Pharmaceutical Chemistry

As a valuable heterocyclic scaffold, imidazo[1,2-a]pyridines are extensively used in organic synthesis and pharmaceutical chemistry for the construction of complex molecules .

Radical Reactions in Organic Chemistry

Recent advances have utilized radical reactions for the direct functionalization of imidazo[1,2-a]pyridines, which is an efficient strategy for constructing derivatives of this compound through various catalysis methods .

Anticancer Agents Targeting PI3Kα

Imidazo[1,2-a]pyridines derivatives have been evaluated as anticancer agents by inhibiting PI3Kα, a signaling pathway often associated with tumor growth and progression .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of various drugs due to their wide range of applications in medicinal chemistry .

Mode of Action

The functionalization of imidazo[1,2-a]pyridines, which includes this compound, has been achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the interaction of the compound with its targets, leading to changes in their function.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence various downstream effects in the cell.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines , and signs of apoptosis, including nuclear condensation and fragmentation, have been observed at certain concentrations .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(7-ethylimidazo[1,2-a]pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-8-3-4-12-6-9(7-13)11-10(12)5-8/h3-6,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUGEBOIILARRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NC(=CN2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

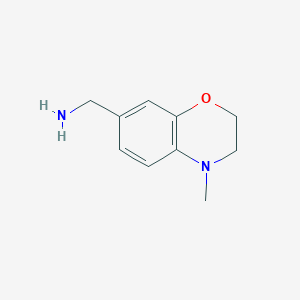

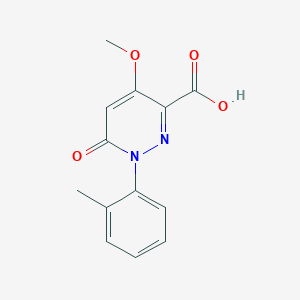

![2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B1415368.png)

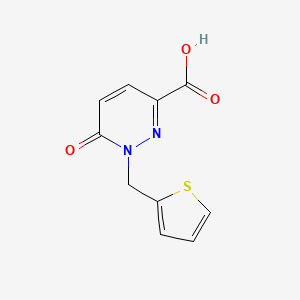

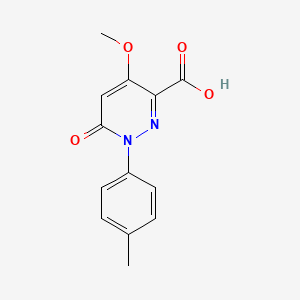

![{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415374.png)

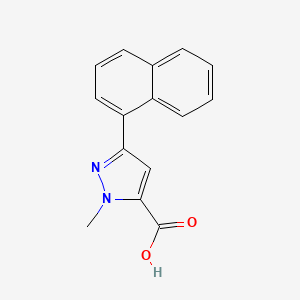

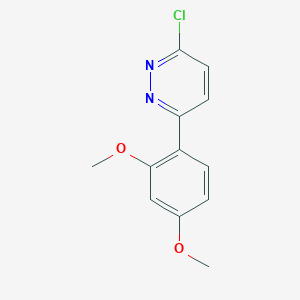

![7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415378.png)

![[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1415383.png)

![4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415386.png)